2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H18F3N3O3S2 and its molecular weight is 541.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various structural motifs, including thieno[2,3-d]pyrimidine and furan derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C26H18F3N3O3S2, with a molar mass of approximately 541.56 g/mol. The unique combination of functional groups within its structure suggests multiple mechanisms of action, making it a candidate for further biological evaluation.
Property | Value |
---|---|
Molecular Formula | C26H18F3N3O3S2 |
Molar Mass | 541.56 g/mol |
Density | 1.45 ± 0.1 g/cm³ (Predicted) |
pKa | 12.59 ± 0.70 (Predicted) |
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects. The thienopyrimidine core present in this compound is a common feature among known kinase inhibitors, suggesting potential applications in cancer therapy.
Anticancer Activity
Studies have shown that derivatives of thienopyrimidine can induce cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including:
- Inhibition of Kinase Activity : By targeting specific kinases involved in cell signaling pathways.
- Induction of Oxidative Stress : Leading to cellular damage and apoptosis.
Antimicrobial Activity
The presence of the furan moiety may enhance the compound's antimicrobial properties. Research into related compounds indicates potential effectiveness against bacterial strains and fungi, suggesting this compound could be explored for therapeutic applications in infectious diseases.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays indicated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentration ranges.
- Mechanistic Studies : Further investigations revealed that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings have been studied to optimize biological activity, highlighting the importance of electronic effects and steric hindrance on the efficacy of the compound.
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O3S2/c1-15-10-11-20(35-15)19-13-36-23-22(19)24(34)32(18-8-3-2-4-9-18)25(31-23)37-14-21(33)30-17-7-5-6-16(12-17)26(27,28)29/h2-13H,14H2,1H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJWIXLPGCVYAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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